![molecular formula C11H24N2 B3039583 N-(azepan-2-ylmethyl)-N-ethylethanamine CAS No. 120990-85-4](/img/structure/B3039583.png)
N-(azepan-2-ylmethyl)-N-ethylethanamine
Overview
Description
Scientific Research Applications
Protein Kinase B Inhibition
N-(azepan-2-ylmethyl)-N-ethylethanamine derivatives have shown potential in inhibiting Protein Kinase B (PKB-alpha), a significant target in drug development. Research on azepane derivatives, including modifications for improved plasma stability and in vitro inhibitory activity against PKA and PKB-alpha, demonstrates their potential for therapeutic applications in areas influenced by these kinases (Breitenlechner et al., 2004).
Pharmacological Properties and Therapeutic Applications
Azepane-based compounds exhibit a wide range of pharmacological properties due to their structural diversity. They are used in various therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. Their development for new, less toxic, and highly active applications is a key research area in medicinal chemistry (Zha et al., 2019).
Enantioselective Synthesis
Methods for the enantioselective functionalization of α-methylene C–H bonds in amines, including azepanes, are crucial in drug discovery. The development of Pd(II)-catalyzed enantioselective α-C–H coupling of amines demonstrates the significance of azepanes in asymmetric synthesis and bioactive compound development (Jain et al., 2016).
Ionic Liquids and Green Chemistry
Azepane has been used to synthesize a new family of room temperature ionic liquids, showcasing its utility in green chemistry. These ionic liquids, derived from azepane, offer alternatives to volatile organic compounds in various applications, emphasizing the versatility of azepane-based compounds in industrial and environmental contexts (Belhocine et al., 2011).
Thermochemical Properties
Studies on the conformational energetics and thermochemical properties of azepan and its derivatives, like azepan-1-ylacetonitrile, contribute to understanding their structural and reactivity behavior. These studies offer insights into the gas-phase enthalpy of formation and potential energy surfaces, relevant for various scientific and industrial applications (Freitas et al., 2014).
Biocatalytic Synthesis
Azepanes have been synthesized biocatalytically, demonstrating their potential in green chemistry and sustainable production methods. This approach also shows the versatility of azepane derivatives in chemical synthesis and their applications in various fields (Zawodny et al., 2018).
properties
IUPAC Name |
N-(azepan-2-ylmethyl)-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)10-11-8-6-5-7-9-12-11/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUHWOHXDKZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azepan-2-ylmethyl)-N-ethylethanamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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